5-Methylbenzothiazole
Overview
Description
5-Methylbenzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring with a methyl group attached at the fifth position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylbenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones. This reaction typically occurs under acidic conditions and may involve catalysts such as iodine or samarium triflate . Another method includes the cyclization of thioamides or the use of carbon dioxide as a raw material .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and the use of recyclable ionic liquids are utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are frequently employed.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, oxides, and reduced derivatives .
Scientific Research Applications
5-Methylbenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurodegenerative disorders . The compound’s effects are mediated through its ability to bind to these enzymes and alter their activity, leading to various biological outcomes .
Comparison with Similar Compounds
2-Methylbenzothiazole: Similar in structure but with the methyl group at the second position.
Benzothiazole: The parent compound without the methyl substitution.
2-Aminobenzothiazole: Contains an amino group at the second position.
Uniqueness: 5-Methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fifth position influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIXVUYSFOUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559166 | |
Record name | 5-Methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-16-7 | |
Record name | 5-Methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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